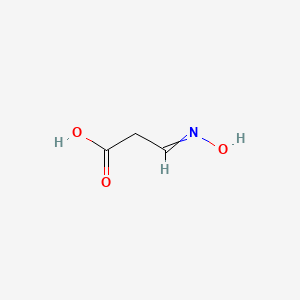

3-(Hydroxyimino)propanoic acid

Description

3-(Hydroxyimino)propanoic acid (CAS: 178755-40-3) is a propanoic acid derivative featuring a hydroxyimino (-NOH) group at the β-position. Its molecular formula is C₁₀H₁₁NO₃, and it is structurally characterized by a Z-configuration of the imino group . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its reactivity stems from the electron-withdrawing hydroxyimino group, which influences its ability to form coordination complexes and participate in redox reactions.

Properties

IUPAC Name |

3-hydroxyiminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c5-3(6)1-2-4-7/h2,7H,1H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKKYEXSKPSWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=NO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70796660 | |

| Record name | 3-(Hydroxyimino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70796660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62415-63-8 | |

| Record name | 3-(Hydroxyimino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70796660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Hydroxyimino)propanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields and avoids the use of environmentally harmful reagents like sodium amalgam.

Industrial Production Methods: Industrial production of 3-(Hydroxyimino)propanoic acid often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxyimino)propanoic acid undergoes various chemical reactions, including:

Reduction: The oxime group can be reduced to an amine using reducing agents like zinc and formic acid.

Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.

Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Reduction: Zinc dust and formic acid at 60°C.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Reduction: Amines.

Oxidation: Nitriles or carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxyimino)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)propanoic acid involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Antimicrobial Propanoic Acid Derivatives

Several β-substituted propanoic acid derivatives exhibit notable antimicrobial activity:

- 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid (Compound 4a): Demonstrates broad-spectrum antimicrobial activity, likely due to its ability to chelate Mg²⁺ ions, disrupting bacterial metalloenzymes .

- 3-Hydroxy-, 3-(1H-imidazol-4-yl)-, and 3-(4-hydroxyphenyl)propanoic acid derivatives: These compounds exhibit high antibacterial and antifungal activity, with potency influenced by substituent electronegativity and hydrogen-bonding capacity .

Key Structural Insight : The presence of aromatic or heterocyclic substituents at the β-position enhances antimicrobial efficacy by promoting target binding or membrane disruption.

Anticancer Propanoic Acid Derivatives

Derivatives with aryl or aminoaryl substitutions show promise in oncology:

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Compounds 1–36 in this series display structure-dependent anticancer activity, with IC₅₀ values varying based on substituent polarity and steric effects. For example, nitro- or methoxy-substituted derivatives exhibit enhanced cytotoxicity against cancer cell lines .

- 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Isolated from Lysimachia christinae, this natural derivative inhibits Mycobacterium smegmatis (MIC₅₀ = 58.5 μg/mL), highlighting its dual role in antimicrobial and anticancer research .

Mechanistic Note: Anticancer activity often correlates with antioxidant properties, as seen in derivatives that scavenge free radicals and induce apoptosis .

Structural and Metabolic Analogs

- 3-(3′-Hydroxyphenyl)propanoic acid: A colon metabolite of dietary polyphenols, this compound inhibits colon cancer cell proliferation by modulating metabotypes (e.g., high-producer vs. low-producer profiles) .

- 3-(2-Thienyl)propanoic acid: Used in materials science and drug discovery, its thiophene ring enhances π-π stacking interactions, distinguishing it from phenyl-substituted analogs .

- 3-Phenylpropanoic acids (3-PPAs): Crystal structure analyses reveal that substituents like trifluoromethyl groups increase thermal stability and influence supramolecular packing, which is critical for solid-state applications .

Data Tables

Table 1: Key Propanoic Acid Derivatives and Their Bioactivities

Table 2: Structural Comparison of 3-Phenylpropanoic Acids

| Compound Name | Substituent | Thermal Stability (°C) | Key Application |

|---|---|---|---|

| 3-Phenylpropanoic acid | Phenyl | 150–160 | Coordination chemistry |

| 3,5-Bistrifluoromethylhydrocinnamic acid | CF₃ groups | 200–210 | Crystal engineering |

| 3-(4-Hydroxyphenyl)propanoic acid | 4-Hydroxyphenyl | 170–180 | Antioxidant formulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.